

Spectroscopic Comparison of Dimethyl Phenylpropanol Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: *Dimethyl Phenylpropanol*

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In the field of drug development and organic synthesis, the precise characterization of isomeric molecules is fundamental. Subtle variations in molecular structure can lead to significant differences in chemical reactivity and biological activity. This guide provides a detailed spectroscopic comparison of two constitutional isomers of **dimethyl phenylpropanol**: 2,2-Dimethyl-1-phenyl-1-propanol and 2-Methyl-1-phenyl-2-propanol. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively distinguish between these two compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the two isomers, providing a clear basis for their differentiation.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2,2-Dimethyl-1-phenyl-1-propanol	~7.2-7.4	Multiplet	5H	Aromatic (C ₆ H ₅)
~4.6	Singlet	1H	Methine (-CH(OH)-)	
~2.0	Singlet	1H	Hydroxyl (-OH)	
~0.9	Singlet	9H	tert-Butyl (-C(CH ₃) ₃)	
2-Methyl-1-phenyl-2-propanol ^[1]	~7.1-7.3	Multiplet	5H	Aromatic (C ₆ H ₅)
~2.8	Singlet	2H	Methylene (-CH ₂ -)	
~1.6	Singlet	1H	Hydroxyl (-OH)	
~1.3	Singlet	6H	gem-Dimethyl (-C(CH ₃) ₂)	

Table 2: ¹³C NMR Spectroscopic Data

Isomer	Chemical Shift (δ) ppm	Assignment
2,2-Dimethyl-1-phenyl-1-propanol[2]	~142	Aromatic (C-ipso)
~128	Aromatic (CH)	
~127	Aromatic (CH)	
~126	Aromatic (CH)	
~82	Methine (-CH(OH)-)	
~36	Quaternary (-C(CH ₃) ₃)	
~26	tert-Butyl (-C(CH ₃) ₃)	
2-Methyl-1-phenyl-2-propanol	~138	Aromatic (C-ipso)
~130	Aromatic (CH)	
~128	Aromatic (CH)	
~126	Aromatic (CH)	
~73	Quaternary (-C(OH)(CH ₃) ₂)	
~50	Methylene (-CH ₂ -)	
~29	gem-Dimethyl (-C(CH ₃) ₂)	

Table 3: IR Spectroscopic Data

Isomer	Frequency (cm ⁻¹)	Functional Group	Description
2,2-Dimethyl-1-phenyl-1-propanol	~3400-3200	O-H	Strong, Broad
	~3100-3000	C-H (aromatic)	
	~3000-2850	C-H (aliphatic)	
	~1200-1000	C-O	
2-Methyl-1-phenyl-2-propanol[1]	~3500-3200	O-H	Strong, Broad
	~3100-3000	C-H (aromatic)	
	~3000-2850	C-H (aliphatic)	
	~1200-1000	C-O	

Table 4: Mass Spectrometry Data

Isomer	m/z of Key Fragments	Proposed Fragment Ion
2,2-Dimethyl-1-phenyl-1-propanol[2]	164 ([M] ⁺), 107, 91, 57	[C ₁₁ H ₁₆ O] ⁺ , [C ₇ H ₇ O] ⁺ , [C ₇ H ₇] ⁺ , [C ₄ H ₉] ⁺
2-Methyl-1-phenyl-2-propanol[1]	150 ([M] ⁺), 132, 91, 59	[C ₁₀ H ₁₄ O] ⁺ , [M-H ₂ O] ⁺ , [C ₇ H ₇] ⁺ , [C ₃ H ₇ O] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube.
- **¹H NMR Spectroscopy:** Spectra are typically acquired on a 300 or 400 MHz spectrometer.[3] Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.[3] Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[3]

- ^{13}C NMR Spectroscopy: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[3]

Infrared (IR) Spectroscopy

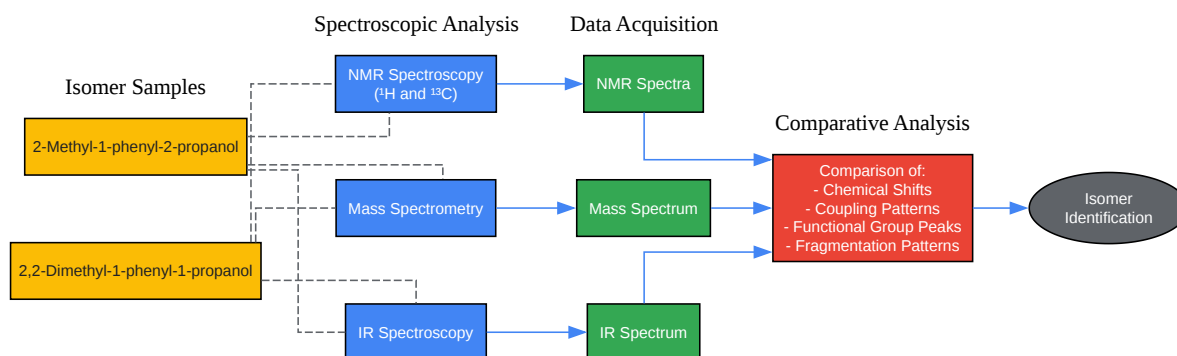
- Sample Preparation: For liquid samples, a thin film is created by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3] For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[3]
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm^{-1} .[3]

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[5]
- Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[5]

Visualization of Comparison Workflow

The logical workflow for the spectroscopic comparison of the **dimethyl phenylpropanol** isomers is illustrated below.



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Caption: Workflow for the spectroscopic comparison and identification of **dimethyl phenylpropanol** isomers.

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